7-Bromo-4-cyano-1H-indazole-3-carboxylic acid
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Overview
Description
7-Bromo-4-cyano-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom at the 7th position, a cyano group at the 4th position, and a carboxylic acid group at the 3rd position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-cyano-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-cyano-1H-indazole-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure regioselectivity and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-cyano-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of 7-substituted indazole derivatives.
Reduction: Formation of 4-amino-1H-indazole-3-carboxylic acid.
Oxidation: Formation of esters or amides of 1H-indazole-3-carboxylic acid.
Scientific Research Applications
7-Bromo-4-cyano-1H-indazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-cyano-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine and cyano groups can enhance its binding affinity and specificity towards the target molecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-1H-indazole-3-carboxylic acid: Lacks the bromine atom, which may result in different biological activities and binding properties.
7-Bromo-1H-indazole-3-carboxylic acid: Lacks the cyano group, which can affect its reactivity and application in medicinal chemistry.
7-Bromo-4-chloro-1H-indazole-3-carboxylic acid:
Uniqueness
The unique combination of the bromine, cyano, and carboxylic acid groups in 7-Bromo-4-cyano-1H-indazole-3-carboxylic acid imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials with specific functionalities.
Properties
Molecular Formula |
C9H4BrN3O2 |
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Molecular Weight |
266.05 g/mol |
IUPAC Name |
7-bromo-4-cyano-2H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H4BrN3O2/c10-5-2-1-4(3-11)6-7(5)12-13-8(6)9(14)15/h1-2H,(H,12,13)(H,14,15) |
InChI Key |
RKNCBWYHFJJEKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2C(=C1)Br)C(=O)O)C#N |
Origin of Product |
United States |
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